molecular formula C₂₇H₂₄N₂O₅ B560070 AM095 free acid CAS No. 1228690-36-5

AM095 free acid

Cat. No. B560070
M. Wt: 456.49
InChI Key: LNDDRUPAICPXIN-GOSISDBHSA-N
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Description

AM095 free acid is a potent LPA1 receptor antagonist . It has been shown to inhibit GTPγS binding to CHO cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively .


Physical And Chemical Properties Analysis

AM095 free acid has a molecular weight of 456.49 and a predicted density of 1.278±0.06 g/cm3 . Its boiling point is predicted to be 641.9±55.0 °C . It is soluble in DMSO .

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics of AM095 : AM095, as an LPA1 receptor antagonist, has shown efficacy in in vitro studies and in vivo rodent models for conditions like lung and kidney fibrosis, and wound healing. It demonstrated potent inhibition of LPA-driven chemotaxis in cells, high oral bioavailability, and good tolerance in animal models. However, it did not affect normal wound healing, suggesting its specificity in pathological conditions (Swaney et al., 2011).

  • Role in Schwann Cell Dedifferentiation : AM095 has been implicated in the study of injury-induced peripheral nerve demyelination. It was found that LPA, acting through LPA1 receptors, contributes to Schwann cell dedifferentiation post-injury. AM095, as an LPA1 antagonist, helped in blocking these effects in vitro and in vivo, indicating a potential role in managing peripheral nerve injuries (Szepanowski et al., 2018).

  • Inhibition of Autotaxin : AM095 has been used as a reference compound to develop novel series of autotaxin inhibitors. These inhibitors are important for controlling the production of lysophosphatidic acid (LPA) in blood, with potential applications in various physiological and pathological processes (Castagna et al., 2015).

  • Study of LPA1 Receptor Signaling and Regulation : In research on lung carcinoma-derived A549 cells, AM095 was used to investigate LPA1 receptor signaling and regulation. It was observed that these cells express functional LPA1 receptors and respond to LPA stimulation. AM095 acted as an inverse agonist, providing insights into the intrinsic activity of LPA1 receptors (Carmona-Rosas et al., 2017).

Safety And Hazards

When handling AM095 free acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDDRUPAICPXIN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673108
Record name {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid

CAS RN

1228690-36-5
Record name [4′-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228690-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
MH Wang, J Han, Q Wang - megajournalofoncology.com
Background: Sterol O-acyltransferase 1 (SOAT1) is a membrane-binding protein plays roles in different cancer which makes it become a potential target for the treatment of multiple …
Number of citations: 0 megajournalofoncology.com
I vitro Activity, I vivo Activity
Number of citations: 0

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